![molecular formula C11H13F3N2S B5217831 N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea (PTPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it has been suggested that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea may inhibit the activity of certain enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. In vivo studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in organic solvents, which makes it easy to use in various assays. However, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has some limitations. It has low water solubility, which limits its use in aqueous systems. It is also toxic at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea research. One potential direction is the development of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives. This could lead to the identification of new targets for drug development. Additionally, the potential use of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives in agriculture and environmental science should be further explored.
Méthodes De Synthèse
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with propyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)aniline with propyl isocyanate in the presence of a catalyst. The resulting N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an anti-malarial drug.
In agriculture, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have herbicidal properties. It has been studied for its potential use as a herbicide to control weeds in crops. In environmental science, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential use as a water treatment agent to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
1-propyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHOIBRJLGISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

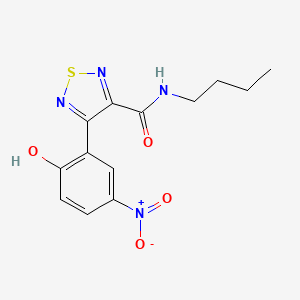
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
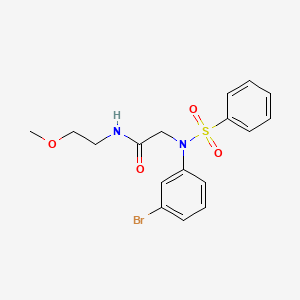
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
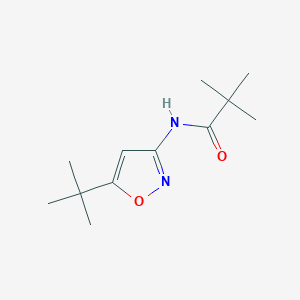
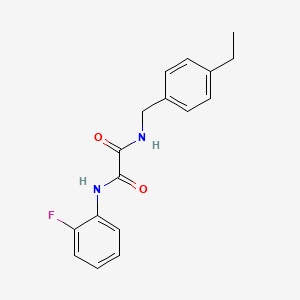
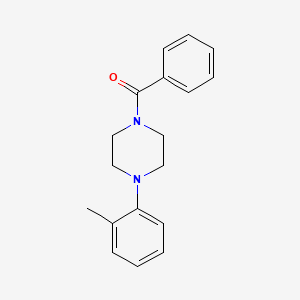
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
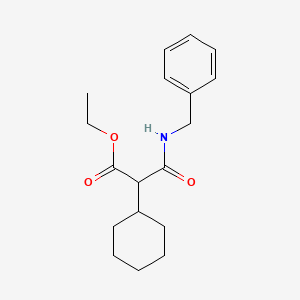
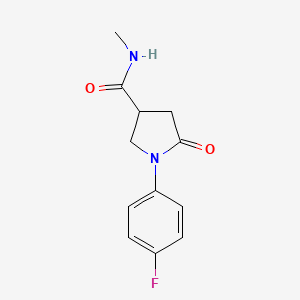
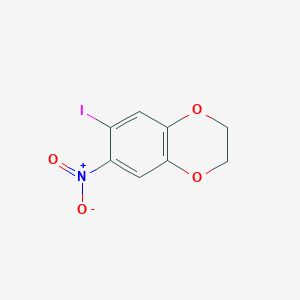
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)